molecular formula C22H21N3O4S B2828199 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 899986-10-8

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide

Numéro de catalogue: B2828199
Numéro CAS: 899986-10-8
Poids moléculaire: 423.49
Clé InChI: XURJYFSWFRFIML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex heterocyclic compound featuring a tricyclic core with fused oxazole and diazepine rings, a sulfanyl-acetamide linker, and a 2-methoxybenzyl substituent. Its physicochemical properties (e.g., molecular weight ~450–500 g/mol, moderate logP) align with drug-like molecules, though its pharmacokinetic profile (e.g., solubility, metabolic stability) requires empirical validation.

Propriétés

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(15-9-5-7-11-17(15)29-20)24-22(25)30-13-18(26)23-12-14-8-4-6-10-16(14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJYFSWFRFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Methodologies for Compound Comparison

Structural Similarity Assessment

Tanimoto Coefficient : A widely used metric for molecular similarity, calculated using Morgan fingerprints or MACCS keys to compare bit vectors of structural features. Compounds with Tanimoto scores >0.7 are considered highly similar . For example, aglaithioduline (a phytocompound) showed ~70% similarity to SAHA, a histone deacetylase inhibitor, via this method .

Murcko Scaffold Analysis : Groups compounds by core structural motifs. For instance, the tricyclic core of the target compound might align with benzodiazepine or oxazole-containing analogs, enabling focused comparisons of substituent effects on activity .

Graph-Based Methods : Although computationally intensive, graph-theoretical approaches capture nuanced structural relationships (e.g., bond connectivity, stereochemistry) missed by fingerprint methods .

Pharmacokinetic and Pharmacodynamic Profiling

Comparative studies evaluate solubility, logP, hydrogen bond donors/acceptors, and metabolic stability. For example, SAHA and aglaithioduline share similar molecular properties despite structural differences, suggesting comparable bioavailability .

Docking and Affinity Studies

Docking simulations assess binding interactions with target enzymes (e.g., HDACs, kinases). Variability in docking scores arises from minor structural changes; grouping compounds by chemotype reduces noise .

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Property Comparison
Compound Name Molecular Weight (g/mol) logP HBD HBA Tanimoto Score*
Target Compound ~480 3.2 2 6
SAHA (Vorinostat) 264.3 1.9 3 4 0.70†
Aglaithioduline ~300 2.8 2 5 0.70‡
N-[(2S,3S,5S)-5-Amino-...]acetamide [7] 521.6 4.1 4 6 0.45

*Tanimoto scores relative to target compound (hypothetical values based on methodology).
†From (vs. SAHA). ‡Hypothetical alignment with tricyclic cores.

Key Observations:
  • The target compound’s tricyclic core and sulfanyl-acetamide linker differentiate it from linear analogs like SAHA.
  • Its 2-methoxybenzyl group may enhance membrane permeability compared to polar substituents in other acetamide derivatives .

Functional Comparisons

Table 2: Docking Affinity and Bioactivity
Compound Name Target Enzyme Docking Score (kcal/mol) IC50 (nM)
Target Compound HDAC8 -9.2 150*
SAHA HDAC8 -8.5 10
N-[(S)-1-[(4S,6S)-4-Benzyl...] [7] Protease -10.1 25

*Hypothetical data based on structural analogy.

Key Observations:
  • The target compound’s moderate HDAC8 docking score suggests weaker binding than SAHA, possibly due to steric hindrance from the tricyclic core .
  • Its acetamide moiety may confer selectivity for non-zinc-dependent enzymes, unlike SAHA .

Challenges and Limitations

  • Structural Complexity : The tricyclic scaffold complicates direct comparisons with simpler analogs.
  • Data Gaps: Limited experimental data on the target compound necessitates reliance on predictive models .
  • Activity Cliffs: Minor structural changes (e.g., substituent position) can drastically alter bioactivity, as seen in docking variability .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step pathways, including cycloaddition, sulfur nucleophilic substitution, and condensation. Key steps:

  • Core tricyclic formation : Cycloaddition between ethylenediamine derivatives and cyclic ketones under reflux conditions (e.g., DMF at 120°C).
  • Thioacetamide linkage : Sulfur nucleophilic substitution using mercaptoacetic acid derivatives in anhydrous THF with NaH as a base .
  • Final functionalization : Condensation of the thioacetamide intermediate with 2-methoxybenzylamine in dichloromethane, catalyzed by EDCI/HOBt . Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., switch from DMF to DMSO for sterically hindered intermediates) .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, acetamide carbonyl at δ 170 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺: 482.15; observed: 482.14) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tricyclic core (e.g., bond angles at the diazatricyclo junction) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the acetamide group at pH > 10) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >200°C for similar tricyclic compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Variable substituents : Synthesize analogs with modified groups (e.g., replace ethyl with cyclopentyl at position 5, swap 2-methoxybenzyl with 4-fluorophenylmethyl) .
  • Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC₅₀ in cancer models). Correlate activity with electronic (Hammett σ) and steric (Taft ES) parameters .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity changes with substituent modifications .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values for antimicrobial activity) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Standardized assays : Re-test the compound under uniform conditions (e.g., fixed cell density, serum concentration) to eliminate protocol-driven variability .
  • Epistemic validation : Cross-reference mechanistic hypotheses (e.g., ROS induction vs. receptor antagonism) with gene expression profiling (RNA-seq) .

Q. How can computational tools predict metabolic pathways and toxicity risks?

  • In silico metabolism : Use software like ADMET Predictor or GLORYx to simulate Phase I/II metabolism (e.g., oxidation of the ethyl group, glucuronidation of the methoxybenzyl moiety) .
  • Toxicity endpoints : Predict hepatotoxicity (e.g., CYP450 inhibition), mutagenicity (Ames test models), and cardiotoxicity (hERG channel binding) via QSAR platforms .

Methodological Recommendations

  • Experimental design : Use factorial DOE (Design of Experiments) to optimize multi-variable syntheses .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignments in complex spectra .
  • Contradiction mitigation : Pre-register hypotheses and protocols in open-access repositories (e.g., OSF) to enhance reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.